5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine
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Overview
Description
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine is a heterocyclic compound that features a fused pyrrolo-triazine ring system.
Preparation Methods
The synthesis of 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with appropriate triazine precursors. The reaction conditions typically include the use of bromohydrazone intermediates, triazinium dicyanomethylide formation, and transition metal-mediated synthesis . Industrial production methods often employ multistep synthesis and rearrangement of pyrrolooxadiazines to achieve high yields and purity .
Chemical Reactions Analysis
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while substitution reactions can produce a variety of substituted pyrrolo[2,1-f][1,2,4]triazin-4-amines .
Scientific Research Applications
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Industry: It is utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these enzymes, it inhibits their activity, leading to the disruption of signaling pathways that are crucial for cell proliferation and survival. This makes it an effective agent in targeted cancer therapy .
Comparison with Similar Compounds
5-Bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine can be compared with other similar compounds, such as:
7-Bromopyrrolo[2,1-f][1,2,4]triazin-4-amine: This compound has a similar structure but differs in the position of the bromine atom.
5-Bromo-2-chloro-3-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one: This compound includes an additional chlorine atom and a different functional group at the 4-position.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
937047-45-5 |
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Molecular Formula |
C7H7BrN4 |
Molecular Weight |
227.06 g/mol |
IUPAC Name |
5-bromo-2-methylpyrrolo[2,1-f][1,2,4]triazin-4-amine |
InChI |
InChI=1S/C7H7BrN4/c1-4-10-7(9)6-5(8)2-3-12(6)11-4/h2-3H,1H3,(H2,9,10,11) |
InChI Key |
GVICZELGJREPGC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C=CC(=C2C(=N1)N)Br |
Origin of Product |
United States |
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